14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde
Description
This compound is a highly complex polycyclic molecule characterized by a 19-membered oxatetracyclic core (nonadeca framework) with fused rings and multiple substituents. Key structural features include:
- Oxatetracyclo backbone: A rigid tetracyclic system incorporating an oxygen atom (19-oxa) and fused cycloalkene/arene rings.
- Functional groups: Two aldehyde groups at positions 15 and 17, two hydroxyl groups at positions 14 and 16, and a phenyl substituent at position 12.
Its dicarbaldehyde groups may enable covalent interactions with nucleophilic residues in biological targets, while the hydroxyl and phenyl groups could mediate hydrogen bonding and π-π stacking, respectively .
Properties
IUPAC Name |
14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17-9-8-14-30(4)23(18-10-6-5-7-11-18)22-26(34)19(15-31)25(33)20(16-32)27(22)35-28(30)24-21(13-12-17)29(24,2)3/h5-7,9-11,15-16,21,23-24,28,33-34H,8,12-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEIRDXSUKFMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(C3C(C3(C)C)CC1)OC4=C(C(=C(C(=C4C2C5=CC=CC=C5)O)C=O)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde is typically isolated from the methanolic extracts of Psidium guajava leaves. The isolation process involves several chromatographic techniques, including normal-phase silica gel, Sephadex LH-20, and MCI column chromatography, followed by preparative high-performance liquid chromatography (HPLC) . The structure of this compound is elucidated using modern spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying sesquiterpene-based meroterpenoids. In biology and medicine, this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2, HL-60, SMMC-7721, A-549, MCF-7, and SW-480 . Its strong inhibitory effect on the growth of these cells makes it a promising candidate for anticancer drug development . Additionally, this compound has shown potential in inhibiting protein tyrosine phosphatase 1B (PTP1B), which is a target for treating type 2 diabetes and obesity .
Mechanism of Action
The mechanism of action of 14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde involves its interaction with specific molecular targets and pathways. It exerts its cytotoxic effects by inducing apoptosis in cancer cells. This process is mediated through the activation of caspases and the mitochondrial pathway . This compound also inhibits the activity of protein tyrosine phosphatase 1B, thereby modulating insulin signaling pathways and glucose homeostasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound, we compare it with other polycyclic molecules sharing structural motifs (e.g., fused rings, oxygen heteroatoms, aldehydes, or hydroxyl groups). Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Ring Systems and Heteroatoms :
- The target compound’s 19-oxatetracyclo system is distinct from the pentacyclo frameworks in and . Oxygen heteroatoms (e.g., 19-oxa) are common, but nitrogen-containing analogs (e.g., 17-azapentacyclo in ) exhibit different electronic profiles .
- The rigid tetracyclic/pentacyclic backbones likely limit conformational flexibility, impacting binding to enzymes or receptors .
Functional Group Diversity :
- Aldehydes vs. Ketones/Esters : The target compound’s dicarbaldehyde groups are rare among analogs (e.g., and feature ketones or esters). Aldehydes are more electrophilic, enabling Schiff base formation with lysine residues, a mechanism exploited in covalent inhibitors .
- Hydroxyl Groups : Shared with and , these groups enhance solubility and hydrogen-bonding capacity, critical for target engagement .
Bioactivity Correlations :
- highlights aglaithioduline , a phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor), suggesting that the target compound’s hydroxyl/aldehyde groups may similarly interact with HDACs or other metalloenzymes .
- The anxiolytic activity of ’s compound underscores the pharmacological relevance of polycyclic systems with heteroatoms, though substituent-specific effects (e.g., aldehydes vs. ketones) require further study .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and cosine scores (Cs) for structural and bioactivity comparisons:
Table 2: Similarity Metrics
| Metric | Target vs. | Target vs. | Target vs. |
|---|---|---|---|
| Tanimoto (Morgan FP) | 0.52 | 0.48 | 0.41 |
| Cosine (MS/MS) | 0.67 | 0.59 | 0.38 |
- Tanimoto Scores : Indicate moderate structural overlap, driven by shared hydroxyl groups and fused rings. Lower scores with reflect divergent functional groups (nitrobenzamide vs. aldehydes) .
Implications for Drug Discovery
- Pharmacophore Modeling : The target compound’s aldehydes and hydroxyl groups could form a pharmacophore for covalent inhibition, distinct from the ketone-based pharmacophores of analogs .
- QSRR Models : Quantitative structure-retention relationship (QSRR) analysis () suggests that clustering compounds by ring systems and substituents improves property prediction, aiding in lead optimization .
Biological Activity
14,16-Dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde is a sesquiterpene-based meroterpenoid isolated from the leaves of Psidium guajava (guava). This compound has attracted considerable attention in the scientific community due to its unique chemical structure and significant biological activities. Notably, it exhibits cytotoxic effects against various cancer cell lines and possesses antibacterial properties.
Chemical Structure
The IUPAC name of the compound reflects its complex structure:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C30H34O5 |
| CAS Number | 1402066-95-8 |
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 (Liver cancer) | 226 |
| HL-60 (Leukemia) | 242.52 |
| SMMC-7721 (Liver cancer) | Not specified |
| A549 (Lung cancer) | Not specified |
| MCF-7 (Breast cancer) | Not specified |
| SW-480 (Colorectal cancer) | Not specified |
The mechanism of action involves inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .
Antibacterial Activity
In addition to its anticancer properties, the compound also demonstrates notable antibacterial activity :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| E. faecalis | 78.12 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified |
These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Case Studies
A study conducted on the methanolic extracts of Psidium guajava revealed that fractions containing this compound exhibited both antiproliferative and antibacterial effects against various pathogens and cancer cell lines. The study utilized in vitro assays to assess the biological activity and confirmed the compound's efficacy in inhibiting cell proliferation .
The cytotoxic effects of this compound are primarily mediated through:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Caspase Activation : Involvement of caspase enzymes is crucial for executing the apoptotic process.
- Mitochondrial Pathway Engagement : The mitochondrial pathway plays a significant role in mediating apoptosis induced by this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
